2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide
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Overview
Description
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide is an organic compound with the molecular formula C18H19ClN2O3 It is known for its unique chemical structure, which includes a chlorinated phenoxy group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide typically involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride to form 4-(4-chloro-2-methylphenoxy)butanoic acid. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenoxy derivatives .
Scientific Research Applications
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The chlorinated phenoxy group can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to proteins and altering their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide
- 2-{[4-(4-Chloro-3,5-dimethylphenoxy)butanoyl]amino}benzamide
- 2-{[4-(4-Chloro-2-methylphenoxy)propionyl]amino}benzamide
Uniqueness
2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide is unique due to its specific combination of a chlorinated phenoxy group and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
352681-98-2 |
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Molecular Formula |
C18H19ClN2O3 |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
2-[4-(4-chloro-2-methylphenoxy)butanoylamino]benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-11-13(19)8-9-16(12)24-10-4-7-17(22)21-15-6-3-2-5-14(15)18(20)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H2,20,23)(H,21,22) |
InChI Key |
OFWDGQFEYDFBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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